molecular formula C10H10ClNO3 B1357214 3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid CAS No. 73877-03-9

3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid

Cat. No.: B1357214
CAS No.: 73877-03-9
M. Wt: 227.64 g/mol
InChI Key: TUKUCIWNZGJPRL-UHFFFAOYSA-N
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Description

3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid (CAS 73877-03-9) is a fine chemical with a molecular formula of C10H10ClNO3 and a molecular weight of 227.64 g/mol . This compound features a propanoic acid chain substituted with an amide group, forming a malonamic acid derivative where the nitrogen is linked to a 3-chloro-4-methylphenyl ring . Its structure, characterized by hydrogen bond donor and acceptor sites, influences its physical properties, including a calculated density of 1.406 g/cm³ . As a building block, this compound is part of a broader class of 3-(arylamino)-3-oxopropanoic acid derivatives investigated in medicinal and agrochemical research for creating molecules with biological activity. For instance, structurally related compounds incorporating the 3-oxopropanoic acid moiety have been explored as intermediates in the synthesis of dipeptide compounds studied for fungicidal activity . This reagent is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

3-(3-chloro-4-methylanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-6-2-3-7(4-8(6)11)12-9(13)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKUCIWNZGJPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586146
Record name 3-(3-Chloro-4-methylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73877-03-9
Record name 3-(3-Chloro-4-methylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The primary synthetic approach to 3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid involves the nucleophilic acyl substitution reaction between a substituted aniline derivative and an acylating agent, typically an oxalyl chloride derivative or similar.

Stepwise Description:

  • Starting Materials:

    • 3-Chloro-4-methylaniline (aromatic amine with chloro and methyl substituents)
    • Ethyl oxalyl chloride or oxalyl chloride (acylating agent)
  • Reaction Conditions:

    • The aniline derivative is reacted with the acyl chloride in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.
    • A base such as triethylamine is added to neutralize the hydrochloric acid formed and to facilitate the reaction.
    • The reaction is typically carried out at low to ambient temperature (0–25°C) to control the rate and prevent side reactions.
  • Hydrolysis:

    • The intermediate ester or amide formed is hydrolyzed under acidic or basic conditions to yield the target 3-oxopropanoic acid derivative.
  • Purification:

    • The crude product is purified by crystallization or chromatographic techniques such as silica gel column chromatography to achieve high purity (typically >99%).

This method is supported by literature describing similar amino-keto acid syntheses and is consistent with the chemical structure and reactivity of the compound.

Industrial Scale Production

In industrial settings, the synthesis is adapted to batch or continuous flow processes with automated control of parameters such as temperature, pH, and reaction time to optimize yield and purity.

  • Reactor Setup: Automated stirred tank reactors equipped with temperature and pH monitoring.
  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to track reaction progress.
  • Purification: Large-scale crystallization or preparative chromatography.
  • Yield: Industrial yields typically range from 85% to 95%, depending on process optimization.

Alternative Synthetic Approaches

While the main route involves acylation of the aromatic amine, alternative methods include:

  • Solid-phase synthesis: Immobilizing the amine on a resin and performing acylation followed by cleavage.
  • Direct coupling with oxoacids: Using coupling reagents such as carbodiimides (e.g., EDC, DCC) to form the amide bond directly between the amine and 3-oxopropanoic acid derivatives.

These methods offer advantages in specific research contexts but are less common for large-scale synthesis due to cost and complexity.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose Notes
Acylation 3-Chloro-4-methylaniline, ethyl oxalyl chloride, triethylamine Formation of amide intermediate Low temperature (0–25°C) preferred to avoid side reactions
Hydrolysis Acidic or basic aqueous medium Conversion of ester/amide to acid Controlled pH to prevent degradation
Purification Crystallization or silica gel chromatography Isolation of pure compound Solvent systems: dichloromethane/methanol or ethyl acetate/hexane

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%) Scale Notes
Acylation + Hydrolysis 3-Chloro-4-methylaniline, ethyl oxalyl chloride, triethylamine 0–25°C, aprotic solvent, aqueous hydrolysis 85–95 >99 Lab to industrial Most common, scalable
Solid-phase synthesis Resin-bound amine, acyl chloride Room temperature, cleavage step 60–75 >95 Lab scale Useful for combinatorial synthesis
Direct coupling with carbodiimides 3-Chloro-4-methylaniline, 3-oxopropanoic acid, EDC or DCC Room temperature, organic solvent 70–80 >98 Lab scale Avoids use of acid chlorides

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents on Phenyl Ring Molecular Formula Molecular Weight Melting Point (°C) Key Features
Target compound (73877-03-9) 3-Cl, 4-CH₃ C₁₀H₁₀ClNO₃ 227.64 Not reported High boiling point (467°C)
3-[(4-Chlorophenyl)amino]-3-oxopropanoic acid (6) 4-Cl C₉H₇ClN₂O₃ 214.61 Not reported Simpler substituent; lower MW
3-[(3-Cyanophenyl)amino]-3-oxopropanoic acid (5b) 3-CN C₁₀H₈ClN₂O₃ 230.63 96–99 Polar cyano group enhances solubility
P3 (Custom library, ) 5-bromothiophen-2-yl* C₁₇H₁₃BrClN₂O₃S 441.71 Not reported Bromothiophene enhances Furin inhibition (IC₅₀ = 35 µM)
3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid 3-Cl, 4-F C₁₀H₈ClFNO₃ 244.63 Not reported Fluorine improves metabolic stability

*P3 is a hybrid derivative with a thiazole-thiophene scaffold appended to the malonamide core.

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CN) increase polarity and may enhance solubility compared to alkyl-substituted analogs .
  • Bulkier substituents (e.g., bromothiophene in P3) significantly increase molecular weight and steric bulk, correlating with improved enzyme inhibition .
  • Halogen positioning : The 3-chloro-4-methyl group in the target compound provides a balance of lipophilicity and steric effects, whereas 4-chloro analogs (e.g., compound 6) lack the methyl group, reducing hydrophobic interactions .

Key Findings :

  • P3 demonstrates the highest Furin inhibition among analogs in , attributed to its bromothiophene-thiazole moiety , which likely engages in π-π stacking and hydrophobic interactions with the enzyme’s active site .
  • MurA inhibitors (e.g., 3-((3-chlorobenzyl)(3-chlorophenyl)amino)-3-oxopropanoic acid) highlight the importance of the malonamide linker in coordinating with Mg²⁺ ions in the enzyme’s binding pocket .

Comparison :

  • Use of Meldrum’s acid is common for high-yield malonamide synthesis, but steric hindrance from substituents (e.g., 3-chloro-4-methyl) may reduce reaction efficiency compared to simpler analogs .

Biological Activity

3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid (CAS Number: 73877-03-9) is an organic compound characterized by its unique chemical structure, which includes a chlorinated aromatic amine linked to a propanoic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C₁₀H₁₀ClNO₃, with a molecular weight of approximately 227.64 g/mol. Its structure suggests potential reactivity due to the presence of functional groups that can interact with various biological targets.

PropertyValue
Molecular FormulaC₁₀H₁₀ClNO₃
Molecular Weight227.64 g/mol
CAS Number73877-03-9
Physical StateSolid

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors, potentially acting as an inhibitor or modulator within various biochemical pathways. Research indicates that compounds with similar structures often exhibit significant antimicrobial and anticancer properties, suggesting that this compound may also possess similar activities.

Case Studies

  • Cytotoxicity Assays : In vitro studies on cancer cell lines (e.g., HCT116 and MDA-MB-231) have shown that compounds with similar structural motifs can induce oxidative stress and reduce cell viability significantly at concentrations ranging from 10 to 100 µg/mL .
  • Mechanistic Insights : Studies involving naphthoquinone derivatives have provided insights into how related compounds affect mitochondrial function and ATP production, suggesting a potential pathway through which this compound may operate .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaBiological Activity
2-Amino-3-chlorobenzoic acidC₇H₈ClNO₂Antimicrobial properties
4-MethylbenzenesulfonamideC₇H₉NO₂SAntitumor activity
Naphthoquinone derivativesVariableInduction of apoptosis in cancer cells

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